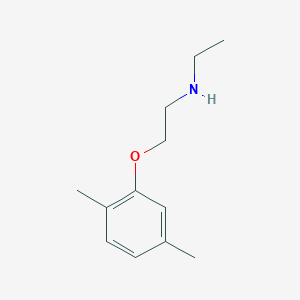

2-(2,5-Dimethylphenoxy)-N-ethylethanamine

Description

Overview of the Phenoxyethylamine Scaffold in Chemical Synthesis and Biological Activity Modulation

The phenoxyethylamine scaffold is a significant structural motif in medicinal chemistry and organic synthesis. It is characterized by a phenoxy group (a phenyl ring bonded to an oxygen atom) linked via an ethylamine (B1201723) chain. nih.gov This arrangement of an aromatic ring, an ether linkage, and an amine group provides a versatile template for developing a wide array of derivatives with diverse biological activities. The basic nature of the amine group allows for various chemical reactions, making it a valuable building block for more complex molecules. nih.gov

In the realm of drug discovery, the phenoxyethylamine structure serves as a key pharmacophore. For instance, it has been identified as a template for the design of new dopamine (B1211576) D2 partial agonists, which are crucial for developing novel dopaminergic agents. nih.govsemanticscholar.org The flexibility of the scaffold allows for systematic modifications to explore structure-activity relationships, leading to compounds with tailored affinities for specific biological targets. semanticscholar.org Furthermore, derivatives such as 2-(2-alkoxy phenoxy) ethylamine are recognized as important intermediates in the synthesis of established pharmaceutical ingredients.

Historical Context of Related Chemical Compound Research

The scientific investigation of heterocyclic and aromatic amine compounds has a long history. While specific early research on the simple phenoxyethylamine core is not extensively documented, the exploration of related structures dates back to the late 19th century. For example, the related heterocyclic compound phenoxazine (B87303) was first synthesized by Bernthsen in 1887. This foundational work on related three-ring systems paved the way for broader investigations into molecules containing phenoxy-like moieties.

More targeted and systematic research into phenoxyethylamine derivatives for therapeutic applications gained momentum in the latter half of the 20th century. A significant report from 1998 described a systematic study that led to the identification of 3-OH-phenoxyethylamine as a prototype for a new class of dopamine D2 partial agonists. nih.gov This research highlights a modern approach where specific scaffolds are rationally designed and optimized to interact with biological targets, representing a mature stage in the historical development of medicinal chemistry.

Significance of 2-(2,5-Dimethylphenoxy)-N-ethylethanamine within Contemporary Chemical Biology Research

The specific compound, this compound, is cataloged primarily as a research chemical. Its significance in contemporary chemical biology is currently defined more by its potential as a research tool and a member of a promising chemical class than by a body of published applications.

The compound's structure combines three key features, each with implications for potential biological activity:

The Phenoxyethylamine Core: As established, this scaffold is a known template for neurologically active compounds.

The N-ethylethanamine Group: N-alkylation of phenethylamines is a common strategy in medicinal chemistry to modulate pharmacological properties.

The 2,5-Dimethylphenoxy Group: The substitution pattern on the phenyl ring is critical for determining a molecule's interaction with target receptors. While research on this specific molecule is sparse, related compounds with a 2,5-disubstituted phenyl ring have shown biological activity; for instance, 2,5-dihydroxyacetophenone has been investigated for its anti-melanogenic properties. nih.gov

Currently, this compound appears to be an object of synthetic availability rather than extensive biological investigation. Its significance lies in its potential for use in screening libraries for drug discovery or as a starting point for the synthesis of more complex derivatives. The lack of dedicated research literature underscores an opportunity for future investigation into its unique properties.

Chemical Identity of this compound

| Property | Value |

| CAS Number | 915921-73-2 |

| Molecular Formula | C12H19NO |

| Molecular Weight | 193.29 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13-7-8-14-12-9-10(2)5-6-11(12)3/h5-6,9,13H,4,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIWXXAJVWAJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=C(C=CC(=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601847 | |

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-73-2 | |

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2,5 Dimethylphenoxy N Ethylethanamine and Analogues

Established Synthetic Pathways to Phenoxyethylamine Core Structures

The construction of the phenoxyethylamine scaffold is primarily a convergent process, relying on the formation of two key bonds: the carbon-oxygen ether bond and the carbon-nitrogen amine bond. The order and method of these bond formations define the synthetic pathway.

The creation of the aryl ether linkage is a critical step in the synthesis of phenoxyethylamine compounds. The Williamson ether synthesis is the most common and versatile method employed for this purpose. britannica.commasterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.

In the context of phenoxyethylamine synthesis, this can be approached in two ways:

Reacting a substituted phenoxide with a haloethylamine derivative.

Reacting a substituted phenol (B47542) with a haloethanol, followed by conversion of the hydroxyl group to a leaving group and subsequent amination.

The Williamson ether synthesis is generally efficient, particularly when using primary alkyl halides to avoid competing elimination reactions. britannica.commasterorganicchemistry.com The phenoxide is typically generated in situ by treating the corresponding phenol with a strong base such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH).

Another, less common, method for ether formation is the alkoxymercuration-demercuration of an alkene. libretexts.orgyoutube.com This process involves the Markovnikov addition of an alcohol to an alkene, mediated by a mercury salt, followed by reduction. libretexts.org While effective for certain substrates, it is less frequently used for the synthesis of simple phenoxyethyl ethers compared to the Williamson synthesis due to the use of toxic mercury reagents.

Table 1: Comparison of Ether Formation Strategies

| Strategy | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Williamson Ether Synthesis | SN2 reaction between a phenoxide and an alkyl halide. masterorganicchemistry.com | Phenol, Strong Base (e.g., NaH), Alkyl Halide | Versatile, widely applicable, good yields for primary halides. britannica.commasterorganicchemistry.com | Secondary/tertiary halides can lead to elimination. masterorganicchemistry.com |

| Alkoxymercuration-Demercuration | Markovnikov addition of an alcohol to an alkene. libretexts.org | Alkene, Alcohol, Mercury(II) salt, NaBH4 | Good regioselectivity, avoids carbocation rearrangements. youtube.com | Requires stoichiometric amounts of toxic mercury salts. |

The introduction of the amine group is the second cornerstone of phenoxyethylamine synthesis. Two primary methods are direct N-alkylation and reductive amination.

Amine Alkylation: This is a type of nucleophilic aliphatic substitution where an amine acts as the nucleophile, displacing a leaving group (typically a halide) from an alkyl chain. wikipedia.org In the synthesis of a secondary amine like 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, this would involve the reaction of a primary amine (ethylamine) with a phenoxyethyl halide. wikipedia.orgwikipedia.org A significant drawback of direct alkylation is the potential for overalkylation. masterorganicchemistry.comyoutube.com The secondary amine product is often more nucleophilic than the primary amine reactant, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts as byproducts. masterorganicchemistry.comlibretexts.org However, selective mono-N-alkylation can be achieved under specific conditions, such as using cesium bases. google.com

Reductive Amination: This powerful and highly versatile method is often preferred for the controlled synthesis of secondary and tertiary amines. jocpr.com The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced in situ to the desired amine. masterorganicchemistry.comwikipedia.orgyoutube.com This reaction is typically performed as a one-pot synthesis. wikipedia.orgyoutube.com Common reducing agents include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine intermediate without reducing the initial carbonyl compound. masterorganicchemistry.comwikipedia.org This approach avoids the issue of overalkylation that plagues direct alkylation methods. masterorganicchemistry.com

Table 2: Comparison of Amine Introduction Strategies

| Strategy | Description | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-Alkylation | SN2 reaction between an amine and an alkyl halide. wikipedia.org | Amine, Alkyl Halide, Base | Direct, one-step process. | Prone to overalkylation, leading to mixtures of products. masterorganicchemistry.com |

| Reductive Amination | Reaction of a carbonyl with an amine to form an imine, followed by reduction. wikipedia.org | Aldehyde/Ketone, Amine, Reducing Agent (e.g., NaBH₃CN) | High selectivity for the desired amine, avoids overalkylation, often a one-pot reaction. jocpr.commasterorganicchemistry.com | Requires a carbonyl precursor, which may add a step to the overall synthesis. |

Targeted Synthesis of this compound

A logical synthetic route to this compound involves a two-stage process: first, the formation of the ether linkage to create a phenoxyethyl intermediate, followed by the introduction of the ethylamine (B1201723) group.

The synthesis begins with the commercially available starting material, 2,5-dimethylphenol (B165462). sigmaaldrich.commerckmillipore.comsigmaaldrich.com To prepare for the introduction of the amine, the phenol must first be alkylated to form an intermediate containing a two-carbon chain with a suitable leaving group.

A common approach is to use a Williamson ether synthesis. The 2,5-dimethylphenol is first deprotonated with a strong base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) to generate the corresponding sodium 2,5-dimethylphenoxide. This nucleophilic phenoxide is then reacted with a dihalogenated ethane, such as 1-bromo-2-chloroethane. The more reactive bromine atom is preferentially displaced by the phenoxide in an SN2 reaction, yielding 1-(2-chloroethoxy)-2,5-dimethylbenzene. The chlorine atom serves as the leaving group for the subsequent amination step.

Proposed Reaction Step 1:

Reactants: 2,5-Dimethylphenol, Sodium Hydride, 1-Bromo-2-chloroethane

Product: 1-(2-Chloroethoxy)-2,5-dimethylbenzene

Reaction Type: Williamson Ether Synthesis

With the intermediate 1-(2-chloroethoxy)-2,5-dimethylbenzene in hand, the final step is the introduction of the ethylamine group. This is achieved through a direct N-alkylation reaction. The intermediate is treated with an excess of ethylamine. wikipedia.org The ethylamine acts as a nucleophile, displacing the chloride ion to form the desired product, this compound. Using an excess of ethylamine helps to minimize the formation of the dialkylated tertiary amine byproduct. A base is often included to neutralize the HCl formed during the reaction.

Proposed Reaction Step 2:

Reactants: 1-(2-Chloroethoxy)-2,5-dimethylbenzene, Ethylamine

Product: this compound

Reaction Type: Nucleophilic Substitution (N-Alkylation)

Alternatively, a reductive amination pathway could be employed. This would require the oxidation of an intermediate like 2-(2,5-dimethylphenoxy)ethanol (B1361534) to 2-(2,5-dimethylphenoxy)acetaldehyde. This aldehyde would then be reacted with ethylamine and a reducing agent like NaBH₃CN to yield the final product. While potentially offering better control over alkylation, this route adds an oxidation step to the synthesis.

Advanced Synthetic Techniques for this compound Analogues

The development of analogues of this compound, which may involve modifications to the aromatic ring, the ether linkage, or the amine substituent, can benefit from advanced synthetic strategies.

Computational Modeling: Before synthesis, computational tools can be used to design and predict the properties of potential analogues. numberanalytics.com This allows for the prioritization of target molecules with desired characteristics, saving time and resources in the laboratory. numberanalytics.com

High-Throughput Screening: To explore a wide range of structural variations efficiently, high-throughput screening techniques can be employed. numberanalytics.com This involves running many parallel reactions on a small scale to quickly identify promising lead compounds or optimal reaction conditions for the synthesis of a particular class of analogues.

Catalyst-Controlled Reactions: Modern synthetic chemistry increasingly relies on sophisticated catalysts to achieve high levels of selectivity. jocpr.com For instance, transition-metal catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be adapted to form the C-N bond, offering an alternative to classical SN2 reactions. Similarly, catalyst-controlled etherification reactions are also an area of active research. organic-chemistry.org

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing. This technique can be applied to the synthesis of phenoxyethylamine analogues, allowing for rapid optimization of reaction parameters and safer handling of hazardous intermediates.

Novel Heterocycle Synthesis: For more complex analogues, established methods may be insufficient. Research into practical syntheses of novel heterocyclic systems, such as those containing phosphorus and nitrogen, can provide new scaffolds for drug discovery and materials science. frontiersin.org

These advanced techniques provide powerful tools for medicinal chemists and material scientists to expand upon the core this compound structure, enabling the systematic exploration of its chemical space and the development of novel compounds with tailored properties.

Palladium-Catalyzed Coupling Reactions in Aromatic Amine Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are crucial for the synthesis of this compound. The Buchwald-Hartwig amination is a prominent example of such a reaction, enabling the coupling of aryl halides or triflates with amines.

In a potential synthetic route to this compound, an aryl halide, such as 1-bromo-2,5-dimethylbenzene, could be coupled with 2-(ethylamino)ethanol (B46374) in the presence of a palladium catalyst and a suitable base. Subsequent etherification of the resulting alcohol would yield the target compound. Alternatively, a C-O coupling reaction could first be employed to form a phenoxyethanol (B1677644) intermediate, which could then undergo amination.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions. Modern catalyst systems, often employing bulky and electron-rich phosphine (B1218219) ligands, have expanded the scope of palladium-catalyzed aminations to include a wide range of substrates. figshare.com For instance, the use of biphasic reaction media, such as 2-methyltetrahydrofuran (B130290) (MeTHF) and water, can improve the sustainability and scalability of these processes by facilitating the use of inorganic bases and simplifying product isolation. figshare.com

| Catalyst Precursor | Ligand | Base | Solvent | Typical Substrates |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Aryl bromides, primary and secondary amines |

| Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | Aryl chlorides, primary and secondary amines |

| PdCl₂(PPh₃)₂ | PPh₃ | Na₂CO₃ | THF/H₂O | Arylboronic acids and tosylates ysu.am |

Stereoselective and Chemoenzymatic Synthetic Approaches for Chiral Analogues

While this compound itself is achiral, the synthesis of chiral analogues is of great importance, particularly for pharmaceutical applications where stereochemistry often dictates biological activity. Chemoenzymatic methods, which combine chemical synthesis with biocatalysis, offer a powerful approach to producing enantiomerically pure compounds.

Enzymes such as transaminases and dehydrogenases are increasingly used for the asymmetric synthesis of chiral amines. nih.govsemanticscholar.org For instance, a prochiral ketone precursor could be stereoselectively aminated using an engineered amine dehydrogenase to yield a chiral primary amine. nih.gov This chiral amine could then be further elaborated to the desired phenoxyethylamine analogue.

Transaminases, which catalyze the transfer of an amino group from a donor to a ketone or aldehyde acceptor, are also widely employed for chiral amine synthesis. semanticscholar.org The high stereoselectivity of these enzymes makes them ideal for producing enantiopure amines. nih.gov Challenges such as unfavorable reaction equilibria are being addressed through strategies like the use of specific amine donors that help to drive the reaction to completion. semanticscholar.org

| Enzyme Class | Reaction Type | Key Features | Example Application |

|---|---|---|---|

| Amine Dehydrogenase (AmDH) | Reductive amination of ketones/aldehydes | High stereoselectivity, requires a cofactor (NAD(P)H) | Synthesis of chiral pharmaceutical intermediates nih.gov |

| Transaminase (TA) | Transfer of an amino group to a prochiral ketone/aldehyde | High enantioselectivity, cofactor (PLP) is enzyme-bound | Asymmetric synthesis of primary amines semanticscholar.org |

| Lipase | Kinetic resolution of racemic amines or precursors | High enantioselectivity in acylation/deacylation | Separation of enantiomers of chiral alcohols or amines |

Exploration of this compound as a Synthetic Intermediate

The structural features of this compound, namely the secondary amine and the substituted aromatic ring, make it a potentially valuable intermediate for the synthesis of more complex molecules. The secondary amine can undergo a variety of chemical transformations, including N-alkylation, acylation, and sulfonylation, to introduce new functional groups.

For example, reaction with an appropriate alkyl halide could introduce a third substituent on the nitrogen atom. Acylation with an acid chloride or anhydride (B1165640) would yield the corresponding amide. These transformations allow for the systematic modification of the molecule's properties, which is a common strategy in drug discovery to optimize biological activity.

Furthermore, the aromatic ring can be subject to electrophilic aromatic substitution reactions, although the directing effects of the phenoxy and methyl groups would need to be considered. Halogenation or nitration could introduce new functional handles on the aromatic ring, which could then be used for further derivatization, for instance, through cross-coupling reactions.

Green Chemistry Principles in the Synthesis of Phenoxyethylamine Derivatives

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles can be applied to the synthesis of this compound and its analogues to develop more sustainable and environmentally benign manufacturing processes.

Key aspects of green chemistry in this context include the use of safer solvents, the development of catalytic reactions to minimize waste, and the use of renewable feedstocks. nih.govrsc.org For example, replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of a synthesis. researchgate.net

The use of catalytic methods, such as the palladium-catalyzed reactions discussed earlier, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. bohrium.com Furthermore, the development of recyclable catalysts can further enhance the sustainability of these processes. bohrium.com Biocatalysis, as described in the context of chemoenzymatic synthesis, is another cornerstone of green chemistry, as enzymes operate under mild conditions and often exhibit high selectivity, thereby reducing the need for protecting groups and minimizing by-product formation. researchgate.net

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Prevention of Waste | Use of high-yielding catalytic reactions | Palladium-catalyzed cross-coupling figshare.com |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product | Addition reactions |

| Use of Safer Solvents | Replacing hazardous solvents with greener alternatives | Use of water or bio-based solvents like 2-MeTHF figshare.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure | Enzymatic reactions nih.gov |

| Use of Renewable Feedstocks | Sourcing starting materials from biological sources | Deriving precursors from biomass |

| Use of Catalysis | Employing catalytic reagents instead of stoichiometric ones | Heterogeneous catalysts for easier separation and recycling bohrium.com |

Advanced Analytical and Spectroscopic Characterization of 2 2,5 Dimethylphenoxy N Ethylethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, both ¹H and ¹³C NMR are critical for a complete structural assignment.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton in the molecule.

The aromatic region of the spectrum is expected to show signals for the three protons on the dimethylphenyl ring. The proton at position 6, situated between the two methyl groups, would likely appear as a singlet, while the protons at positions 3 and 4 would present as doublets due to coupling with each other. The two methyl groups attached to the aromatic ring are chemically distinct and would therefore be expected to produce two separate singlets.

The aliphatic portion of the molecule would also give rise to a series of distinct signals. The ethyl group on the nitrogen atom would be characterized by a quartet for the methylene (B1212753) (-CH2-) group, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH3) group. The two methylene groups of the ethanamine bridge (-O-CH2-CH2-N-) would each produce a triplet, assuming free rotation, due to coupling with the neighboring methylene group protons. A broad singlet corresponding to the N-H proton of the secondary amine is also anticipated, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C3-H) | 6.8 - 7.2 | d |

| Aromatic H (C4-H) | 6.6 - 7.0 | d |

| Aromatic H (C6-H) | 6.5 - 6.9 | s |

| O-CH₂ | 3.9 - 4.2 | t |

| N-CH₂ (ethanamine bridge) | 2.8 - 3.1 | t |

| N-CH₂ (ethyl group) | 2.6 - 2.9 | q |

| Aromatic CH₃ (C2) | 2.2 - 2.4 | s |

| Aromatic CH₃ (C5) | 2.1 - 2.3 | s |

| N-CH₂-CH₃ | 1.0 - 1.3 | t |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show a distinct signal for each unique carbon atom.

The aromatic region would display six signals corresponding to the carbons of the dimethylphenyl ring. The carbons bearing the methyl groups (C2 and C5) and the oxygen atom (C1) would appear at lower field (higher ppm) compared to the carbons bearing only hydrogen atoms (C3, C4, and C6). The two aromatic methyl carbons would have characteristic shifts in the aliphatic region of the spectrum.

The aliphatic carbons of the ethylethanamine moiety would also be readily identifiable. The carbon atom bonded to the oxygen (O-CH₂) would be the most downfield of the aliphatic signals due to the deshielding effect of the electronegative oxygen. The carbons of the ethyl group and the other methylene of the ethanamine bridge would appear at higher field.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Aromatic, C-O) | 155 - 160 |

| C2 (Aromatic, C-CH₃) | 130 - 135 |

| C3 (Aromatic, C-H) | 120 - 125 |

| C4 (Aromatic, C-H) | 115 - 120 |

| C5 (Aromatic, C-CH₃) | 135 - 140 |

| C6 (Aromatic, C-H) | 110 - 115 |

| O-CH₂ | 65 - 70 |

| N-CH₂ (ethanamine bridge) | 45 - 50 |

| N-CH₂ (ethyl group) | 40 - 45 |

| Aromatic CH₃ (C2) | 15 - 20 |

| Aromatic CH₃ (C5) | 20 - 25 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₂H₁₉NO), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. This precise mass measurement is a key confirmatory tool in the identification of the compound.

Upon ionization, typically by electrospray ionization (ESI) to generate the protonated molecule [M+H]⁺, the compound is expected to undergo characteristic fragmentation. A prominent fragmentation pathway would likely involve the cleavage of the C-O bond or the C-N bonds of the ethanamine side chain. A common fragmentation would be the loss of the N-ethylethanamine side chain, leading to a fragment corresponding to the 2,5-dimethylphenoxy moiety. Another significant fragmentation would be the alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion.

Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass (m/z) |

|---|---|

| [C₁₂H₁₉NO + H]⁺ | 194.1539 |

| [C₈H₉O]⁺ (2,5-dimethylphenoxy fragment) | 121.0648 |

Note: These are theoretical exact masses calculated based on the elemental composition.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic techniques are essential for the separation, identification, and purification of compounds. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for these purposes.

This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The separation of these enantiomers is crucial in many applications and can be achieved using HPLC with a chiral stationary phase (CSP).

The choice of the chiral stationary phase is critical for achieving enantioselective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are often effective for the separation of a wide range of chiral amines. The separation mechanism on these phases relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol, would need to be optimized to achieve baseline separation of the two enantiomers. The addition of a small amount of an amine modifier, like diethylamine, is often necessary to improve peak shape and reduce tailing for basic compounds. The detection of the separated enantiomers would typically be performed using a UV detector, monitoring at a wavelength where the aromatic ring exhibits strong absorbance. The development of a successful enantioselective HPLC method would allow for the determination of the enantiomeric purity of a sample of this compound.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. For a molecule such as this compound, GC is instrumental in determining its purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification.

The separation in GC is achieved based on the differential partitioning of the analyte between a stationary phase and a mobile gas phase. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions. For this compound, a non-polar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane-based stationary phase, would be suitable. The selection of the column is dictated by the need to effectively resolve the target compound from any potential impurities or starting materials from its synthesis.

A typical GC analysis would involve dissolving the sample in a suitable organic solvent, such as dichloromethane (B109758) or methanol, and injecting it into the GC system. The oven temperature would be programmed to ramp from a lower to a higher temperature to ensure the efficient separation of compounds with different boiling points. The amine functional group in this compound might interact with the silanol (B1196071) groups of the GC column, potentially leading to peak tailing. To mitigate this, a base-deactivated column or the use of a derivatizing agent could be employed, although direct analysis is often feasible.

When coupled with a mass spectrometer, the eluting compound is fragmented and the resulting mass-to-charge ratio of the fragments is detected. The fragmentation pattern is a molecular fingerprint that allows for the unambiguous identification of the compound. For this compound, characteristic fragments would be expected from the cleavage of the ether bond and the ethylamine (B1201723) side chain.

Table 1: Illustrative Gas Chromatography Parameters for the Analysis of this compound

| Parameter | Value |

| Column Type | Phenyl Polysiloxane (e.g., DB-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

Note: This table represents typical starting parameters and would require optimization for a specific instrument and application.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This data is then used to calculate the empirical formula of the substance, which can be compared to the theoretical composition to validate its identity and purity. For this compound, with the molecular formula C₁₂H₁₉NO, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

The analysis is typically performed using a CHN analyzer, where a small, precisely weighed amount of the sample is combusted in a high-temperature furnace. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by a detector. The oxygen content is usually determined by pyrolysis or can be calculated by difference.

A comparison of the experimentally determined elemental percentages with the calculated theoretical values provides a stringent test of the compound's purity and confirms its empirical formula. A close agreement between the experimental and theoretical values is a strong indicator of a pure sample.

Table 2: Theoretical Elemental Composition of this compound (C₁₂H₁₉NO)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon (C) | 12.011 | 12 | 144.132 | 74.57 |

| Hydrogen (H) | 1.008 | 19 | 19.152 | 9.92 |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.25 |

| Oxygen (O) | 15.999 | 1 | 15.999 | 8.28 |

| Total | 193.29 | 100.00 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules vibrate at specific frequencies, which are dependent on the masses of the atoms and the strength of the chemical bonds between them.

FTIR Spectroscopy

In FTIR spectroscopy, infrared radiation is passed through a sample, and the absorption of radiation at specific wavenumbers is measured. This absorption corresponds to the vibrational transitions of the molecule's functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman shift provides information about the vibrational modes of the molecule. While FTIR is particularly sensitive to polar bonds, Raman spectroscopy is often more effective for identifying non-polar bonds and symmetric vibrations.

The combined use of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound. The key functional groups that would be identified include the aromatic C-H and C=C bonds of the dimethylphenoxy group, the C-O ether linkage, the aliphatic C-H bonds of the ethylamine side chain, and the N-H bond of the secondary amine.

Table 3: Expected Vibrational Frequencies for the Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (FTIR) | Expected Wavenumber Range (cm⁻¹) (Raman) |

| Aromatic Ring | C-H stretch | 3100 - 3000 | 3100 - 3000 |

| C=C stretch | 1600 - 1450 | 1600 - 1450 | |

| Alkyl Groups | C-H stretch | 2980 - 2850 | 2980 - 2850 |

| C-H bend | 1470 - 1350 | 1470 - 1350 | |

| Ether | C-O stretch | 1260 - 1000 | 1260 - 1000 |

| Secondary Amine | N-H stretch | 3500 - 3300 | 3500 - 3300 |

| N-H bend | 1650 - 1580 | 1650 - 1580 | |

| C-N stretch | 1250 - 1020 | 1250 - 1020 |

Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.

Computational Chemistry and Molecular Modeling of 2 2,5 Dimethylphenoxy N Ethylethanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a flexible molecule like 2-(2,5-Dimethylphenoxy)-N-ethylethanamine, which possesses several rotatable bonds, DFT is particularly useful for exploring its conformational energetics.

A DFT study would involve systematically rotating the molecule's key dihedral angles to map out its potential energy surface. The points on this surface with the lowest energy correspond to the most stable three-dimensional conformations of the molecule. Calculations can identify local energy minima, representing stable conformers, and the energy barriers (transition states) that separate them. This information reveals the relative populations of different conformers at thermal equilibrium and the energy required for the molecule to change its shape. For instance, studies on similar phenoxy derivatives use DFT to determine how intramolecular interactions, such as hydrogen bonding or steric hindrance, influence the preferred molecular geometry.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT can identify static, low-energy conformations, Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. MD simulations calculate the trajectories of atoms and molecules by solving Newton's equations of motion, offering a detailed picture of the conformational landscape.

For this compound, an MD simulation would place the molecule in a simulated environment, such as a vacuum or a box of solvent molecules (e.g., water), and track the movement of each atom over a set period. This process generates a vast ensemble of conformations that the molecule can adopt, revealing the flexibility of its aliphatic chain and the orientation of the dimethylphenoxy group. The results can be analyzed to understand how the molecule folds and moves, its dynamic range of motion, and how it interacts with its environment, providing a more complete understanding of its conformational possibilities than static calculations alone.

Prediction of Molecular Descriptors and Topological Properties

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. These descriptors are crucial in fields like quantitative structure-activity relationship (QSAR) studies and drug discovery.

The Topological Polar Surface Area (TPSA) is a descriptor calculated from the surface contributions of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of a molecule's ability to permeate cell membranes. The number of rotatable bonds is a measure of molecular flexibility. For this compound, these descriptors provide insight into its potential pharmacokinetic properties.

The molecule possesses 5 rotatable bonds, indicating significant conformational flexibility. hit2lead.com The TPSA is calculated to be 21.26 Ų, a value suggesting good potential for membrane permeability.

Table 1: Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Rotatable Bond Count | 5 | Indicates high molecular flexibility. |

| Topological Polar Surface Area (TPSA) | 21.26 Ų | Suggests good bioavailability and potential to cross biological membranes. |

TPSA value calculated using Chemicalize by ChemAxon.

The Collision Cross Section (CCS) is a physical property that reflects the size and shape of an ion in the gas phase. It is measured using ion mobility-mass spectrometry (IM-MS) and serves as a valuable identifier in analytical chemistry. When experimental data is unavailable, CCS values can be predicted using computational methods, often employing machine learning algorithms trained on large databases of known CCS values.

These predictive models use various molecular descriptors to estimate the CCS value for a given ion, typically with a median relative error of 2-5%. Although a specific predicted CCS value for this compound is not available in public databases, such a prediction could be generated to aid in its identification in complex mixtures analyzed by IM-MS.

In Silico Studies of Reaction Mechanisms and Pathways

In silico studies are instrumental in elucidating the mechanisms of chemical reactions, including metabolic transformations or degradation pathways. Using quantum chemical methods like DFT, researchers can model the entire course of a reaction. This involves identifying the structures of reactants, products, intermediates, and transition states.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

Computational Approaches for Virtual Screening and Lead Optimization

In modern drug discovery, computational chemistry and molecular modeling serve as indispensable tools for the rapid and efficient identification and refinement of new therapeutic agents. For a compound such as this compound, these computational approaches can be pivotal in assessing its potential as a drug candidate and guiding its development. Virtual screening and lead optimization are two of the primary areas where these in silico techniques are applied.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, which is typically a protein or a nucleic acid. This process significantly narrows down the number of compounds that need to be synthesized and tested in the laboratory, thereby saving time and resources. Should this compound be identified as a hit from a primary screen, or be part of a library for screening, various computational methods would be employed.

One of the most common virtual screening techniques is molecular docking. In this method, the three-dimensional structure of the target protein is used to predict the binding conformation and affinity of the ligand. For instance, if this compound were to be docked into the active site of a hypothetical enzyme, a scoring function would be used to estimate its binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Table 1: Hypothetical Molecular Docking Scores of this compound and Its Analogs Against a Target Protein

| Compound | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |

| This compound | -7.2 | 1 | Tyr84, Asp129 |

| Analog A | -7.8 | 2 | Tyr84, Asp129, Ser130 |

| Analog B | -6.5 | 1 | Tyr84 |

| Analog C | -8.1 | 3 | Tyr84, Asp129, Gln133 |

Following the identification of a promising hit through virtual screening, the process of lead optimization begins. The goal of lead optimization is to modify the chemical structure of the lead compound to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, excretion, and toxicity - ADMET).

Computational techniques play a crucial role in lead optimization by predicting how structural modifications will affect these properties. For example, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel analogs of this compound before they are synthesized.

Molecular dynamics (MD) simulations are another powerful tool used in lead optimization. MD simulations provide a detailed picture of the dynamic interactions between a ligand and its target protein over time. This can reveal important information about the stability of the binding complex and the role of specific amino acid residues in the binding process.

Furthermore, computational methods are extensively used to predict the ADMET properties of drug candidates. By identifying potential liabilities early in the drug discovery process, such as poor absorption or high toxicity, the risk of late-stage failures can be significantly reduced.

Table 2: Predicted ADMET Properties of Optimized Leads Based on this compound

| Compound | Predicted Oral Bioavailability (%) | Predicted Blood-Brain Barrier Permeation | Predicted hERG Inhibition (pIC50) | Predicted Ames Mutagenicity |

| Lead 1 | 65 | High | 5.2 | Negative |

| Lead 2 | 78 | Medium | 4.8 | Negative |

| Lead 3 | 55 | Low | 6.1 | Positive |

Through the iterative cycle of computational design, chemical synthesis, and biological testing, a lead compound like this compound can be systematically optimized to yield a clinical candidate with the desired therapeutic profile.

Structure Activity Relationship Sar Studies of 2 2,5 Dimethylphenoxy N Ethylethanamine Analogues

Design Principles for Modulating Biological Activity within the Phenoxyethylamine Scaffold

The phenoxyethylamine framework serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of pharmacological activity. The core design principle involves recognizing three primary regions for modification: the aromatic (phenoxy) ring, the ethylamine (B1201723) linker, and the nitrogen substituent. Each region can be systematically altered to explore and influence key molecular properties such as lipophilicity, electronic distribution, and steric bulk. These modifications, in turn, affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and efficacy at specific biological targets.

Strategic modifications are often guided by the goal of enhancing interactions with the target receptor's binding pocket. This can involve introducing substituents that can form additional hydrogen bonds, van der Waals interactions, or ionic bonds. Furthermore, conformational constraint, achieved by incorporating the ethylamine side chain into a ring system, can be used to map the optimal spatial arrangement of pharmacophoric elements required for potent biological activity.

Investigation of Substituent Effects on Molecular Recognition and Efficacy

Substituents on the aromatic ring play a crucial role in modulating the electronic and steric properties of the ligand, which directly impacts receptor affinity and selectivity. In the case of 2-(2,5-dimethylphenoxy)-N-ethylethanamine, the two methyl groups at the 2- and 5-positions are electron-donating, increasing the electron density of the aromatic ring. This influences the ring's ability to engage in p-p stacking or other electronic interactions within the receptor binding site.

Studies on analogous 2,5-dimethoxyphenethylamines, which are potent serotonin (B10506) 5-HT(2A) receptor agonists, have provided valuable insights. The 2- and 5-methoxy groups are considered critical for high affinity and functional activity at this receptor. nih.gov Replacing or altering these groups significantly impacts potency. For instance, moving or changing the nature of these substituents can drastically alter the pharmacological profile. Further substitution on the 4-position of the ring has shown that bulky, lipophilic groups can be well-tolerated and can shift the compound's activity, in some cases converting an agonist into a potent antagonist. biomolther.org These findings suggest that the 2,5-substitution pattern is a key determinant of interaction with the 5-HT(2A) receptor, establishing a specific binding conformation that is sensitive to further structural changes on the aromatic ring. biomolther.org

The ethanamine chain acts as a spacer between the aromatic ring and the nitrogen atom, and its length and conformation are often critical for optimal receptor engagement. Modifications to this chain, such as the introduction of alkyl groups, can influence both potency and selectivity by altering the ligand's conformational flexibility and interaction with the receptor.

In studies of closely related N-benzyl phenethylamine (B48288) analogues, the addition of an alpha-methyl group (a methyl group on the carbon adjacent to the nitrogen) to the side chain was found to be detrimental, leading to a decrease in activity. nih.gov This suggests that the binding pocket may have steric constraints around this region of the ligand, and that the unsubstituted ethylamine chain allows for a more favorable binding conformation. The length of the two-carbon chain is also a conserved feature in many potent monoamine receptor ligands, indicating its importance in correctly positioning the terminal amine for a critical ionic interaction with an acidic residue (e.g., aspartate) in the receptor's transmembrane domain.

The substituent on the terminal nitrogen atom is a major determinant of a ligand's affinity, efficacy, and selectivity. For phenethylamine analogues, moving from simple N-alkyl (e.g., methyl, ethyl) substituents to larger, more complex groups can have profound effects.

Ligand-Receptor Interaction Profiling

The biological activity of this compound analogues is often profiled through binding affinity and functional assays at specific molecular targets. The serotonin 5-HT(2A) receptor is a primary target for many phenethylamine and phenoxyethylamine compounds. Binding affinity is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a ligand that displaces 50% of a specific radioligand in a competition assay. A lower Kᵢ value indicates higher binding affinity.

Studies on N-substituted 2,5-dimethoxyphenethylamine analogues provide a clear illustration of SAR trends at the 5-HT(2A) receptor. As shown in the table below, increasing the size of the N-substituent from hydrogen to a benzyl (B1604629) group results in a substantial increase in affinity.

| Compound | N-Substituent | 5-HT(2A) Receptor Kᵢ (nM) |

|---|---|---|

| 2C-H | -H | 610 |

| 2C-H-NMe | -CH₃ | 4400 |

| 2C-H-NBn | -CH₂-Ph (Benzyl) | 2.1 |

| 25H-NBOMe | -CH₂-(2-MeO-Ph) | 0.7 |

Molecular modeling and mutagenesis studies have identified specific amino acid residues within the 5-HT(2A) receptor that are critical for these interactions. The N-benzyl moiety of these potent agonists is believed to interact with a pocket formed by residues such as Phenylalanine 339 (Phe339), while the core phenethylamine portion interacts with Phenylalanine 340 (Phe340). nih.gov Mutation of Phe339 to a smaller residue like leucine (B10760876) has a dramatic negative impact on the binding affinity of N-benzyl analogues, while having little effect on simpler, N-unsubstituted compounds, supporting the hypothesis of a specific interaction with the N-benzyl group. nih.gov

Analysis of Modulatory Effects on Other Neurotransmitter Systems (In Vitro)

The in vitro pharmacological profile of analogues of this compound reveals a complex interaction with a range of monoamine receptors and transporters. While direct data for this compound is not extensively available in the public domain, studies on structurally related phenethylamine derivatives, particularly those with substitutions on the phenyl ring, provide a basis for understanding their potential effects.

Research into 2,5-dimethoxy-substituted phenethylamines (often referred to as 2C-X compounds) and their N-2-methoxybenzyl (NBOMe) analogues has shown that these molecules can potently interact with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov The substitution pattern on the phenethylamine core structure is a critical determinant of binding affinity and functional activity at these receptors. For instance, the N-2-methoxybenzyl substitution in NBOMe compounds has been demonstrated to significantly increase binding affinity at serotonergic 5-HT2A and 5-HT2C receptors, as well as at adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors when compared to their 2C counterparts. nih.gov

Furthermore, investigations into a broad range of phenethylamine derivatives have established their capacity to inhibit the uptake of key neurotransmitters such as dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (5-HT). nih.gov The specific substitutions on the aromatic ring and the N-alkyl group play a crucial role in determining the potency and selectivity of these compounds for the respective monoamine transporters (DAT, NET, and SERT).

The following interactive data table summarizes the in vitro binding affinities (Ki, nM) and functional activities (EC50, nM) of representative phenethylamine analogues at various neurotransmitter receptors and transporters. It is important to note that these are analogous compounds, and their profiles provide an inferential basis for the potential activity of this compound derivatives.

| Compound Analogue | Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |

| 2C-B | 5-HT2A | 4.9 | 8.1 |

| 2C-B-NBOMe | 5-HT2A | 0.044 | 0.04 |

| 2C-I | 5-HT2A | 3.5 | 7.2 |

| 2C-I-NBOMe | 5-HT2A | 0.027 | 0.04 |

| Mescaline | 5-HT2A | 130 | 510 |

| 2C-H | 5-HT2A | 54 | >10,000 |

| 2C-H-NBOMe | 5-HT2A | 0.27 | 0.21 |

| 2C-B | DAT | >10,000 | >10,000 |

| 2C-B-NBOMe | DAT | 1,800 | 2,700 |

| 2C-I | NET | >10,000 | >10,000 |

| 2C-I-NBOMe | NET | 1,200 | 1,900 |

| 2C-H | SERT | >10,000 | >10,000 |

| 2C-H-NBOMe | SERT | 3,100 | 4,200 |

Data is illustrative and compiled from various sources on phenethylamine analogues. The specific values are representative of the trends observed in SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling represents a powerful computational tool for predicting the biological activity of chemical compounds based on their molecular structures. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their affinity and selectivity for various neurotransmitter systems, thereby guiding the synthesis of novel compounds with desired pharmacological profiles.

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A dataset of structurally diverse analogues with experimentally determined biological activities (e.g., binding affinities, functional potencies) is required.

Molecular Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.

Model Development and Validation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques.

For phenethylamine derivatives, QSAR studies have often identified key molecular properties that govern their interaction with monoamine transporters and receptors. These include:

Lipophilicity (logP): This descriptor often correlates with the ability of a compound to cross cell membranes and access the binding site.

Electronic Properties: Descriptors such as Hammett constants (σ) and partial atomic charges can quantify the influence of electron-donating or electron-withdrawing substituents on the aromatic ring, which can affect binding affinity.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) can describe the size and shape of substituents, which are critical for the proper fit of the ligand into the receptor's binding pocket.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecule.

A hypothetical QSAR equation for predicting the binding affinity (pKi) of this compound analogues at a specific receptor might take the following form:

pKi = c0 + c1logP + c2σ + c3MR + c4J

Where c0-c4 are regression coefficients and J is a topological index. The specific descriptors and their coefficients would be determined through the statistical analysis of a relevant dataset.

The insights gained from such a QSAR model would be invaluable for the rational design of new analogues with optimized potency and selectivity, ultimately accelerating the drug discovery process.

Chemical Biology Applications and Scaffold Development

Development of Chemical Probes and Tool Compounds for Biological Pathway Elucidation

There is no scientific literature available that describes the development or use of 2-(2,5-Dimethylphenoxy)-N-ethylethanamine as a chemical probe or tool compound. The design of such tools requires a deep understanding of a molecule's biological target and mechanism of action, information that is not currently available for this specific compound.

Integration into High-Throughput Screening Libraries for Target Identification

While this compound is available from several chemical suppliers, indicating its potential inclusion in commercial or private screening libraries, there are no published studies that report its identification as a "hit" in any high-throughput screening campaign. The process of hit-to-lead development, which would follow a successful screening outcome, has not been documented for this molecule.

Below is a table of basic physicochemical properties for this compound, which are relevant for its inclusion in screening libraries.

| Property | Value |

| Molecular Formula | C₁₂H₁₉NO |

| Molecular Weight | 193.29 g/mol |

| CAS Number | 915921-73-2 |

Precursor Role in the Synthesis of Complex Bioactive Molecules

No documented synthetic routes in the scientific literature or patent landscape utilize this compound as a direct precursor or intermediate in the synthesis of more complex bioactive molecules. While its chemical structure suggests potential for further chemical modification, such derivatives and their biological activities have not been reported.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthesis Towards Enantiopure 2-(2,5-Dimethylphenoxy)-N-ethylethanamine

The molecular structure of this compound does not inherently possess a chiral center. However, the development of asymmetric synthetic methods would be crucial if chiral analogues were to be designed. Future research could focus on introducing chirality to the scaffold to explore stereospecific interactions with biological targets. Investigations could include the use of chiral catalysts, enzymatic resolutions, or the incorporation of chiral starting materials to produce enantiomerically pure forms of novel, related compounds. The successful development of such methodologies would be a critical first step in understanding the structure-activity relationship of this chemical scaffold in a three-dimensional context.

Elucidation of Novel Biological Targets and Mechanisms of Action through In Vitro Studies

Currently, there is a lack of published in vitro studies to define the biological targets and mechanism of action of this compound. A comprehensive screening campaign against a wide array of biological targets, such as G-protein coupled receptors, ion channels, enzymes, and transporters, is a necessary future direction. High-throughput screening (HTS) assays could rapidly identify potential biological activities. Subsequent in vitro experiments, including receptor binding assays, enzyme inhibition assays, and functional cellular assays, would be essential to validate any initial findings and to begin to unravel the compound's mechanism of action at the molecular level.

Rational Design of Next-Generation Analogues with Tuned Biological Profiles

Once initial biological activity is identified, the rational design of next-generation analogues can commence. This would involve systematic structural modifications of the this compound scaffold to improve potency, selectivity, and other pharmacological properties. Structure-activity relationship (SAR) studies would guide these modifications. For example, alterations to the dimethylphenoxy ring, the ethylamine (B1201723) side chain, or the linker could be explored. Computational modeling and medicinal chemistry expertise would be pivotal in designing analogues with potentially enhanced and more specific biological profiles.

Exploration of Undiscovered Chemical Biology Applications for this Scaffold

The this compound scaffold may possess utility as a tool compound in chemical biology. Once a biological target is identified, the scaffold could be modified to create chemical probes. These probes, which could include fluorescently labeled or biotinylated versions of the parent compound, would be invaluable for studying the localization, trafficking, and interactions of the target protein within cells and tissues. Such tools could significantly contribute to our understanding of fundamental biological processes.

Q & A

Q. What in vitro assays assess the compound’s cytotoxicity or neurotoxicity?

- Methodological Answer : Standard assays include MTT for cell viability and lactate dehydrogenase (LDH) release for membrane integrity. notes that phenethylamine analogs may interact with serotonin receptors; thus, radioligand binding assays (e.g., -LSD displacement) quantify receptor affinity. Zebrafish embryo models provide preliminary neurotoxicity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.